Stannane, triethylmethyl-
Overview
Description
Stannane, triethylmethyl-: is an organotin compound with the chemical formula C7H18Sn . . This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannane, triethylmethyl- can be synthesized through the reaction of triethyltin chloride with methyl lithium or methyl magnesium bromide . The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate .
Industrial Production Methods: Industrial production of stannane, triethylmethyl- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Stannane, triethylmethyl- undergoes various types of chemical reactions, including oxidation , reduction , and substitution reactions .
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like or under controlled conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using in the presence of a catalyst such as .
Substitution: Substitution reactions involve replacing one of the organic groups attached to the tin atom with another group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides , while substitution reactions can produce various organotin derivatives .
Scientific Research Applications
Chemistry: In chemistry, stannane, triethylmethyl- is used as a precursor for the synthesis of other organotin compounds. It is also employed in catalysis and organic synthesis due to its reactivity and ability to form stable complexes .
Biology and Medicine: In biology and medicine, organotin compounds, including stannane, triethylmethyl-, have been studied for their antimicrobial and antifungal properties. They are also investigated for potential use in drug delivery systems and therapeutic agents .
Industry: Industrially, this compound is used in the production of polyvinyl chloride (PVC) stabilizers, which enhance the thermal stability of PVC products. It is also utilized in the manufacturing of coatings , paints , and biocides .
Mechanism of Action
The mechanism of action of stannane, triethylmethyl- involves its ability to interact with biological membranes and proteins . The compound can disrupt cellular processes by binding to sulfur-containing enzymes and proteins , leading to enzyme inhibition and cellular toxicity . This mechanism is the basis for its antimicrobial and antifungal properties .
Comparison with Similar Compounds
- Stannane, tetramethyl- (C4H12Sn)
- Stannane, triethyl- (C6H15Sn)
- Stannane, trimethyl- (C3H9Sn)
Comparison: Stannane, triethylmethyl- is unique due to its specific combination of ethyl and methyl groups attached to the tin atom. This structure imparts distinct chemical reactivity and biological activity compared to other organotin compounds. For example, stannane, tetramethyl- has four methyl groups, which result in different reactivity and applications .
Properties
IUPAC Name |
triethyl(methyl)stannane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H5.CH3.Sn/c3*1-2;;/h3*1H2,2H3;1H3; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJQQYZNMQMKCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Sn](C)(CC)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175147 | |
Record name | Stannane, triethylmethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2097-60-1 | |
Record name | Stannane, triethylmethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002097601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, triethylmethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60175147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.